molecular formula C4H7N3S B179696 3-(Methylthio)-1H-pyrazol-5-amine CAS No. 117736-74-0

3-(Methylthio)-1H-pyrazol-5-amine

Cat. No.: B179696
CAS No.: 117736-74-0
M. Wt: 129.19 g/mol
InChI Key: NPBDQUSJACEGDI-UHFFFAOYSA-N
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Description

3-(Methylthio)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a methylthio group at the 3-position and an amino group at the 5-position makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylthio)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-(methylthio)propanal with hydrazine hydrate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, alkylating agents.

Major Products Formed

    Oxidation: 3-(Methylsulfinyl)-1H-pyrazol-5-amine, 3-(Methylsulfonyl)-1H-pyrazol-5-amine.

    Reduction: 1H-pyrazol-5-amine.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

3-(Methylthio)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Methylthio)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methylthio and amino groups allows for hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylthio)propanal: A precursor in the synthesis of 3-(Methylthio)-1H-pyrazol-5-amine.

    1H-pyrazol-5-amine: A structurally similar compound lacking the methylthio group.

    3-(Methylthio)propionic acid: Another sulfur-containing compound with different functional groups.

Uniqueness

This compound is unique due to the combination of the pyrazole ring, methylthio group, and amino group This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds

Biological Activity

3-(Methylthio)-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of methylthio-substituted precursors with appropriate reagents. For instance, a study described a straightforward synthesis pathway that included the reaction of 4-(1-methyl benzimidazol-2-yl) derivatives with various nucleophiles, yielding several bioactive compounds, including this compound .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various derivatives of this compound have been tested against a range of bacterial and fungal strains. The synthesized pyrazole derivatives demonstrated notable antibacterial and antifungal activities in vitro, suggesting their potential use as antimicrobial agents .

Anticancer Activity

The pyrazole scaffold, which includes this compound, has been recognized for its anticancer properties. Studies have shown that compounds containing the pyrazole moiety can inhibit the growth of cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). For example, derivatives have been reported to exhibit IC50 values in the low micromolar range against these cell lines, highlighting their potential as anticancer agents .

Anti-inflammatory and Other Activities

In addition to its antimicrobial and anticancer effects, this compound has been investigated for anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could make it a candidate for treating conditions associated with chronic inflammation . Furthermore, pyrazole derivatives have shown promise in various pharmacological activities, including antidepressant and antimalarial effects .

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives, including this compound:

  • Antimicrobial Studies : A series of compounds derived from pyrazole were tested against multiple microbial strains, demonstrating effective inhibition rates that suggest potential for development into new antimicrobial therapies .
  • Anticancer Efficacy : In vitro assays revealed that certain derivatives significantly reduced cell viability in various cancer cell lines. For instance, one study reported IC50 values as low as 0.49 µM for specific pyrazole derivatives against MCF7 cells .
  • Inflammation Modulation : Research indicated that some pyrazole derivatives could inhibit pro-inflammatory cytokines, showcasing their role in managing inflammatory diseases .

Summary Table of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialEffective against bacterial and fungal strains ,
AnticancerSignificant inhibition in cancer cell lines ,
Anti-inflammatoryModulates inflammatory pathways
Additional ActivitiesPotential antidepressant and antimalarial effects ,

Properties

IUPAC Name

3-methylsulfanyl-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c1-8-4-2-3(5)6-7-4/h2H,1H3,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBDQUSJACEGDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601214
Record name 3-(Methylsulfanyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117736-74-0
Record name 5-(Methylthio)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117736-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methylsulfanyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the methylthio group in 3-(Methylthio)-1H-pyrazol-5-amine for the synthesis described in the paper?

A1: While the paper doesn't delve into the specific reactivity of the methylthio group, its presence is crucial. The synthesis of pyrazolo(1,5-a)pyrimidine derivatives relies on the reaction of 4-(1-methyl benzimidazol-2-yl)-3-(methylthio)-1H-pyrazol-5-amine (3) with various reagents []. This suggests that the methylthio group, either directly or indirectly, participates in the reaction mechanism, potentially acting as a leaving group or directing the regioselectivity of the reaction. Further studies focusing on the detailed reaction mechanism would be needed to elucidate its exact role.

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